Withaperuvin C Cytotoxicity vs. Potent Analogs: A Clear Potency Differential
In a head-to-head study of six withanolides isolated from Physalis minima, Withaperuvin C demonstrated moderate cytotoxicity against three cancer cell lines (HepG2, SK-LU-1, MCF7), with IC50 values of 19.5, 14.65, and 11.74 μg/mL, respectively [1]. In stark contrast, withanolide E (1) and 4β-hydroxywithanolide E (3) were the most potent, with IC50 values ranging from 0.051 ± 0.004 to 0.86 ± 0.09 μg/mL across the same cell lines, indicating a >100-fold difference in potency [1]. This quantitative data demonstrates that Withaperuvin C is a moderately active compound, not a highly potent cytotoxic agent, which is crucial for experimental design.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HepG2: 19.5 μg/mL; SK-LU-1: 14.65 μg/mL; MCF7: 11.74 μg/mL |
| Comparator Or Baseline | Withanolide E & 4β-Hydroxywithanolide E: IC50 range of 0.051 ± 0.004 to 0.86 ± 0.09 μg/mL across same cell lines |
| Quantified Difference | Withanolide E and 4β-Hydroxywithanolide E are >100-fold more potent than Withaperuvin C. |
| Conditions | Cytotoxicity assay against HepG2, SK-LU-1, and MCF7 human cancer cell lines. |
Why This Matters
This data clarifies the potency tier, ensuring researchers select the correct compound for their specific sensitivity or mechanistic study needs.
- [1] Le Canh, V. C., Le Ba, V., Thi Hai Yen, P., Le Thi, L., Thi Thuy Hoai, P., Huu Dat, T. T., ... & Tuan Anh, H. L. (2021). Identification of potential cytotoxic inhibitors from Physalis minima. Natural Product Research, 35(12), 2082-2085. View Source
